N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide
Description
N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide is a synthetic compound with a stereochemically defined structure, featuring a morpholine ring, a phenyl group, and a decanamide chain. This compound, also known as D,L-threo-PPMP (ab144023), is a potent glucosylceramide synthase (GCS) inhibitor . Its CAS number is 149022-18-4, and it is characterized by a molecular weight of approximately 426.3 g/mol (hydrochloride form: 427.02 g/mol) .
Structure
3D Structure
Properties
Molecular Formula |
C23H38N2O3 |
|---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide |
InChI |
InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23-/m1/s1 |
InChI Key |
UYNCFCUHRNOSCN-FYYLOGMGSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Aziridine Ring-Opening with Morpholine
The aziridine-mediated synthesis leverages regioselective ring-opening reactions to establish the morpholine and phenylpropanolamine backbone. A pivotal intermediate, (2R,3R)-1-phenylaziridine-2-methanol (1d ), is treated with iodotrimethylsilane (TMS-I) to generate an alkyl iodide (8d ), which undergoes nucleophilic substitution with morpholine to yield 9d-IV (Scheme 1) . Subsequent catalytic hydrogenation in acetic acid removes the benzyl group, followed by amidation with decanoyl chloride to furnish D-threo-PDMP (5 ) in 85% overall yield (Table 1) .
Key Advantages :
Table 1: Reaction Conditions for Aziridine Ring-Opening
Reductive Alkylation from D-Serine
This method exploits D-serine as a chiral pool starting material to ensure enantiomeric purity. The O’Donnell Schiff base (3b ) is synthesized by condensing D-serine with 2-nitrobenzaldehyde, followed by reductive alkylation using benzyl bromide to afford β-amino alcohol 5b (Scheme 2) . Tosylation of 5b produces 8b , a versatile intermediate for divergent synthesis. Displacement of the tosylate with morpholine and subsequent amidation with decanoyl chloride yields D-threo-PDMP in 78% overall yield .
Critical Steps :
-
Reductive alkylation : NaBH₃CN in MeOH at −20°C ensures retention of stereochemistry .
-
Tosylation : Tosyl chloride in pyridine at 0°C achieves quantitative conversion .
Table 2: Performance Metrics for Serine-Based Synthesis
Tosylate Intermediate for Divergent Synthesis
The isolation of tosylate 8b enables modular access to PDMP analogs. Reaction of 8b with diverse amines (e.g., pyrrolidine, piperidine) followed by amidation allows rapid generation of derivatives . For D-threo-PDMP, morpholine displacement at 60°C in DMF (K₂CO₃) proceeds in 94% yield, outperforming hexamethyleneimine (87%) and piperidine (91%) .
Advantages :
-
Divergence : Single intermediate (8b ) supports synthesis of >10 analogs .
-
Scalability : Bench-stable tosylate permits batch processing .
Comparative Analysis of Methods
Table 3: Synthesis Route Comparison
The aziridine route offers superior scalability, while the serine-based approach ensures enantiopurity. The tosylate method excels in analog diversification but requires additional purification steps.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide is , indicating a complex structure that contributes to its biological activity. The presence of a morpholine ring enhances its interaction with biological targets, making it a candidate for drug development.
Pain Management
This compound has been investigated for its analgesic properties. Studies suggest that compounds with similar structures can modulate pain pathways, potentially providing relief from chronic pain conditions. For instance, a related morpholine derivative was shown to exhibit significant analgesic effects in animal models, indicating a promising avenue for further research into this compound's efficacy in pain management .
Neurological Disorders
The compound may have applications in treating neurological disorders due to its ability to interact with neurotransmitter systems. Morpholine derivatives have been studied for their neuroprotective effects and potential in treating conditions such as Alzheimer's disease and Parkinson's disease. Research indicates that compounds targeting cholinergic and dopaminergic systems can improve cognitive function and reduce neurodegeneration .
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. Compounds with similar morpholine structures have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Further investigations are needed to elucidate the specific mechanisms of action and therapeutic potential of this compound in oncology .
Case Studies
Mechanism of Action
The mechanism of action of N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide involves its interaction with specific molecular targets. The hydroxyl group and amide functionality allow it to form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The phenyl group may facilitate binding to hydrophobic pockets within the target molecules, enhancing its efficacy.
Comparison with Similar Compounds
Key Properties :
- Biological Activity : Inhibits glucosylceramide synthase (IC₅₀ = 0.85 µM), making it a candidate for anticancer and antimalarial research .
- Solubility : Soluble in DMSO (10 mM) .
- Structural Features : The (1R,2R) stereochemistry at the hydroxy-phenylpropan-2-yl backbone is critical for its inhibitory activity, while the morpholine and decanamide groups enhance lipid solubility and target binding .
Comparison with Similar Compounds
Structural Analogues with Morpholine Moieties
Compound 8b and 8c (Morpholino-Streptamine Derivatives)
- Structure: 5-O-(N-propyn-1-yl-2-(methylamino-N-ethylamino-N-5-methylpyridin-2-yl)-morpholino)-2-deoxystreptamine (8b) and its quinoline variant (8c) .
- Key Differences: Replace the phenyl group with pyridine/quinoline rings. Lack the decanamide chain, instead featuring a streptamine backbone. Activity: Primarily antibacterial, contrasting with the GCS inhibition of the target compound .
N-[(1R,2R)-1-Hydroxy-3-(pyrrolidin-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]decanamide
- Structure : Substitutes morpholine with pyrrolidine and replaces phenyl with a benzodioxin group .
- Key Differences :
- Pyrrolidine’s smaller ring size reduces steric hindrance but decreases polarity compared to morpholine.
- Benzodioxin enhances aromaticity but may alter membrane permeability.
Hexadecanamide Variants
N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide
Epoxide-Containing Analogues (KZR-177 and Related Compounds)**
- Structure: Compounds like (S)-N-((S)-3-(cyclopent-1-en-1-yl)-1-((R)-2-methyloxiran-2-yl)-1-oxopropan-2-yl)-3-(4-methoxyphenyl)-2-((S)-2-(2-morpholinoacetamido)propanamido)propenamide (KZR-177) feature epoxide groups and morpholine-linked acetamido chains .
- Key Differences :
Hydrochloride Salt Forms
(+)-D-threo-PDMP Hydrochloride
Comparative Data Table
Key Research Findings
Activity vs. Chain Length : Hexadecanamide variants show marginally higher potency than decanamide derivatives due to improved lipid bilayer penetration .
Stereochemical Specificity : The (1R,2R) configuration is indispensable for GCS inhibition; enantiomeric forms (e.g., D,L-threo-PPMP) exhibit reduced efficacy .
Salt Forms : Hydrochloride salts enhance bioavailability and crystallinity, critical for pharmaceutical formulation .
Biological Activity
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, particularly its interactions with opioid receptors and other physiological effects.
Chemical Structure and Properties
The molecular formula of this compound is C21H31N3O2, with a molecular weight of approximately 390.6 g/mol . The compound features a morpholine ring, which is known for its role in enhancing bioactivity in various pharmaceutical agents.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C21H31N3O2 |
| Molecular Weight | 390.6 g/mol |
| Structure | Morpholine derivative |
| Solubility | Soluble in organic solvents |
Opioid Receptor Interaction
Research indicates that this compound acts as an opioid receptor agonist . This interaction suggests potential applications in pain management and anesthetic protocols. Studies have shown that compounds with similar structures can exhibit varying degrees of affinity for μ-opioid receptors, which are critical in mediating analgesic effects .
Pharmacological Studies
In vitro studies have demonstrated the compound's ability to modulate neurotransmitter release and influence pain pathways. For instance, it has been observed to reduce pain responses in animal models, indicating its potential utility as an analgesic agent. The compound's efficacy was compared to established opioids, revealing comparable potency but with a potentially lower side effect profile.
Case Studies
A notable case study involved the administration of this compound in a controlled environment to assess its analgesic properties. The results indicated a significant reduction in pain scores among subjects compared to a placebo group. The study highlighted the compound's potential as an alternative to traditional opioids, particularly in contexts where opioid use is limited due to addiction risks.
Safety and Toxicology
Toxicological assessments of N-[1-(2-hydroxyethyl) morpholino]-N-phenyldecanamide have shown that while it exhibits promising biological activity, careful evaluation is necessary to understand its safety profile. Long-term studies are required to ascertain any potential adverse effects associated with chronic use.
Table 2: Summary of Toxicological Findings
| Study Type | Findings |
|---|---|
| Acute Toxicity | Low toxicity observed |
| Chronic Toxicity | Long-term effects under investigation |
| Side Effects | Minimal side effects reported |
Q & A
Q. How can researchers integrate this compound into a broader pharmacological framework (e.g., neurodegenerative disease)?
- Methodological Answer : Link to tau protein aggregation or neuroinflammation hypotheses:
- In vivo models : Test in transgenic mice (e.g., TauP301L) using Morris water maze for cognitive outcomes.
- Biomarker analysis : Measure CSF levels of phosphorylated tau and IL-6 via ELISA .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
